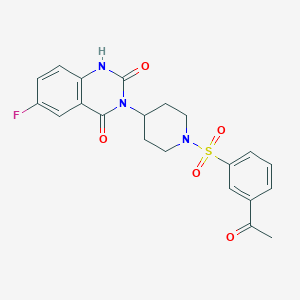![molecular formula C18H12Cl3N3O2 B2769326 3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide CAS No. 338976-51-5](/img/structure/B2769326.png)
3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide, commonly known as CCD, is a synthetic compound used for a variety of purposes in scientific research. It is a derivative of acrylamide, which is a monomer used in polymer chemistry, and is used in applications such as protein purification, separation of macromolecules, and drug delivery. CCD has been studied for its ability to bind to certain proteins, and has been used to study the structure and function of proteins.
Scientific Research Applications
Synthesis and Structure
The novel compound is obtained in good yield via a three-step protocol. Its structure has been assigned through high-resolution mass spectrometry (HRMS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) experiments . The compound’s chemical formula is C17H11Cl2N3O2, and its systematic name is (2Z)-3-(4-chlorophenyl)-2-cyano-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]prop-2-enamide.
a. Antimicrobial Activity: Piperazine derivatives have been explored as antibacterial, antifungal, and antiviral agents. The compound’s unique structure may contribute to its efficacy against microbial pathogens.
b. Anticancer Potential: Given the presence of the piperazine ring, this compound could be investigated for its antitumor properties. Researchers might explore its effects on cancer cell lines.
c. Neurological Disorders: The piperazine moiety has relevance in potential treatments for Parkinson’s and Alzheimer’s diseases. Investigating this compound’s neuroprotective effects could be valuable.
d. Psychoactive Properties: Although not a therapeutic application, it’s worth noting that piperazine derivatives are sometimes used illicitly as psychoactive substances. Researchers might study the compound’s effects on the central nervous system.
Crystallography
Crystal structures of related compounds (e.g., (E)-3-chloro-2-(((4-nitrophenyl)imino)methyl)benzothiazole and (E)-3-chloro-2-(((4-chlorophenyl)imino)methyl)benzothiazole) have been reported, providing insights into their molecular arrangements .
properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-cyano-N-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3N3O2/c19-15-4-1-12(2-5-15)7-14(9-22)18(25)23-11-24-26-10-13-3-6-16(20)8-17(13)21/h1-8,11H,10H2,(H,23,24,25)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYPSVFNLVGUFV-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC=NOCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N/C=N/OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-N'-{1-[4-(4-methylbenzyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]piperidin-4-yl}urea](/img/structure/B2769246.png)
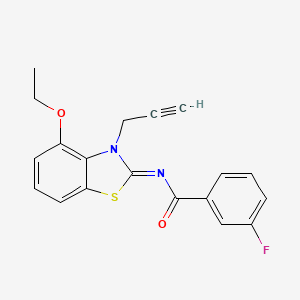
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2769248.png)
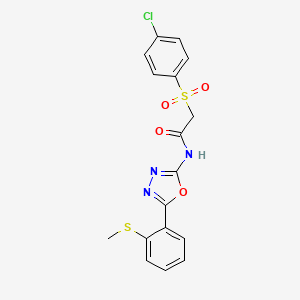


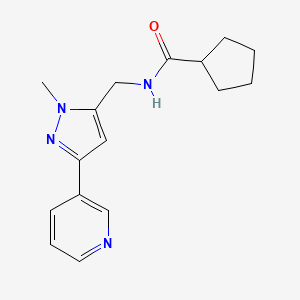
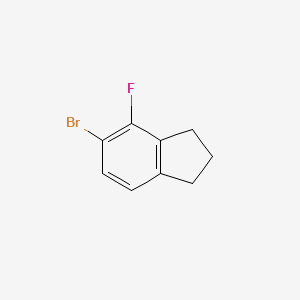
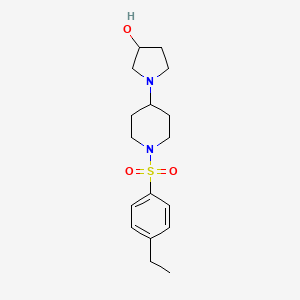

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2769262.png)
![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)
![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)
